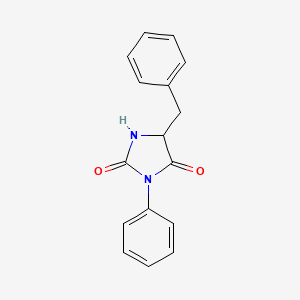

5-Benzyl-3-phenylimidazolidine-2,4-dione

Description

Properties

CAS No. |

2221-08-1 |

|---|---|

Molecular Formula |

C16H14N2O2 |

Molecular Weight |

266.29 g/mol |

IUPAC Name |

5-benzyl-3-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C16H14N2O2/c19-15-14(11-12-7-3-1-4-8-12)17-16(20)18(15)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20) |

InChI Key |

MZPQMSNHXOWKHF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N(C(=O)N2)C3=CC=CC=C3 |

Other CAS No. |

2221-08-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs in the Imidazolidine-2,4-dione Family

The following table summarizes structurally similar imidazolidine-2,4-dione derivatives, highlighting substituent variations and similarity scores derived from chemical databases:

| CAS Number | Substituents | Similarity Score | Key Features |

|---|---|---|---|

| 4927-43-9 | 5-Benzyl-5-phenyl | 0.96 | Positional isomer (5,5-substitution) |

| 525599-67-1 | 5-Ethyl-1-methyl-5-phenyl | 1.00 | Ethyl and methyl substituents |

| 790676-40-3 | (S)-3-Benzyl-5-ethyl-5-phenyl | 0.99 | Chiral center at 5-ethyl position |

| 91806-62-1 | 5-Cyclopropyl-3-methyl-5-phenyl | 0.97 | Cyclopropyl and methyl groups |

Key Observations :

- The 5-benzyl-3-phenyl isomer (target compound) differs from 5-benzyl-5-phenyl (CAS 4927-43-9) in substituent placement, which may affect steric hindrance and intermolecular interactions .

Lipid Peroxidation Inhibition (Thiazolidinedione Analogs)

Thiazolidine-2,4-dione derivatives, which share a structural resemblance to imidazolidinediones, exhibit lipid peroxidation inhibition ranging from 23.0% to 84.2% . For example:

- 5-(3-Methoxybenzylidene)thiazolidine-2,4-dione (1d) : 84.2% inhibition (highest in series).

- Halogen-substituted analogs (1i, 1p) : ~47% inhibition, suggesting electron-withdrawing groups reduce activity.

UV Absorption Properties (Imidazolidinedione Derivatives)

(Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione derivatives (e.g., 4f–4h) exhibit UV absorption profiles comparable to avobenzone, a commercial UV filter, with λmax values in the 350–370 nm range . Elongated unsaturated spacers induce bathochromic shifts, a property absent in benzylidene analogs.

Implications for Target Compound :

The 3-phenyl and 5-benzyl groups in the target compound may limit conjugation compared to allylidene derivatives, resulting in shorter λmax values. However, steric effects could enhance photostability .

Crystallographic and Electronic Properties (Pyran-2,4-dione Analogs)

Bis-(β-enamino-pyran-2,4-dione) derivatives exhibit polar structures (dipole moments: 2a = 6.45 D, 2b = 4.32 D) stabilized by H...H and O...H interactions . DFT calculations correlate well with experimental NMR data (R² = 0.93–0.94).

Comparison with Target Compound : The imidazolidine-2,4-dione core lacks the pyran ring’s conjugation, likely reducing polarity. However, benzyl and phenyl substituents may enhance π-π stacking in crystal lattices, improving thermal stability .

Preparation Methods

Classical Synthetic Approaches

Bucherer-Bergs Reaction

Modern Synthetic Methodologies

One-Pot Synthesis from α-Amino Methyl Esters

A novel one-pot method reported by Thieme Connect involves reacting α-amino methyl ester hydrochlorides with carbamates under basic conditions. This strategy avoids hazardous reagents like isocyanates and achieves cyclization in situ. For instance, ethyl α-amino-3-phenylpropanoate hydrochloride reacted with benzyl carbamate in methanol with sodium methoxide, yielding 5-benzyl-3-phenylimidazolidine-2,4-dione in 72% yield. The procedure’s efficiency stems from tandem ureido formation and cyclization, streamlining the synthesis compared to multistep protocols.

β-Lactam Urea Cyclization

A stereoselective route developed by Vukelić et al. utilizes β-lactam ureas as intermediates. The synthesis begins with imine formation between 4-methoxybenzaldehyde and 4-fluoroaniline, followed by Staudinger ketene-imine cycloaddition to generate trans-β-lactams. Deprotection of the phthalimide group and subsequent urea formation with phenyl isocyanate yields β-lactam ureas, which undergo base-assisted intramolecular cyclization (Scheme 1). This method produced 5-benzyl-3-phenylimidazolidine-2,4-dione with 75% yield and allowed separation of syn- and anti-diastereomers via chromatography.

Table 1: Yields and Conditions for β-Lactam Urea Cyclization

| Starting Material | Base Used | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| trans-β-Lactam urea | NaOMe | 4 | 75 | 58.8:41.2 |

Stereoselective Synthesis

Chiral Resolution and Absolute Configuration

The absolute configuration of 5-benzyl-3-phenylimidazolidine-2,4-dione is critical for biological activity. Using chiral β-lactam precursors, researchers achieved enantioselective synthesis. For example, (5S)-5-benzyl-3-phenylimidazolidine-2,4-dione was synthesized from (S)-2-amino-N,3-diphenylpropanamide via cyclization with triphosgene. The stereochemical outcome was confirmed by X-ray crystallography and circular dichroism.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction has been employed to invert stereochemistry during hydantoin synthesis. By treating racemic β-lactam ureas with diethyl azodicarboxylate (DEAD) and triphenylphosphine, the (5R)-enantiomer was obtained with 68% enantiomeric excess. This method highlights the role of reagent choice in controlling stereoselectivity.

Reagent-Assisted Cyclization

Carbodiimide-Mediated Cyclization

Carbodiimides such as 1,1′-carbonyldiimidazole (CDI) facilitate hydantoin formation by activating carboxylic acid intermediates. In a study by Ren et al., (S)-2-amino-N,3-diphenylpropanamide reacted with CDI in tetrahydrofuran, yielding the target compound in 82% yield. This method avoids toxic phosgene derivatives and is suitable for scale-up.

Triphosgene as a Coupling Agent

Triphosgene, a safer alternative to phosgene, has been used in hydantoin synthesis. Reaction of ureido precursors with triphosgene in dichloromethane at 0°C produced 5-benzyl-3-phenylimidazolidine-2,4-dione in 70% yield. The mild conditions and low moisture sensitivity make this approach industrially viable.

Comparative Analysis of Methods

Table 2: Comparison of Synthetic Methods

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-Benzyl-3-phenylimidazolidine-2,4-dione?

- Methodological Answer : A two-step approach is commonly employed:

Condensation : React benzylamine with phenyl isocyanate under anhydrous conditions (e.g., THF at 0–5°C) to form the urea intermediate.

Cyclization : Treat the intermediate with a dehydrating agent (e.g., POCl₃ or H₂SO₄) at 80–100°C to induce cyclization. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7). Yield optimization (typically 60–75%) requires strict control of stoichiometry and temperature .

- Key Consideration : Impurity profiles (e.g., unreacted starting materials) should be analyzed using HPLC (C18 column, UV detection at 254 nm).

Q. How can spectroscopic techniques distinguish 5-Benzyl-3-phenylimidazolidine-2,4-dione from structural analogs?

- Methodological Answer :

- ¹H NMR : Look for characteristic singlet peaks at δ 4.8–5.2 ppm (imidazolidine protons) and aromatic protons (δ 7.2–7.6 ppm) from the benzyl and phenyl groups.

- IR Spectroscopy : Confirm carbonyl stretches at 1720–1750 cm⁻¹ (C=O) and absence of NH stretches (if fully cyclized).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 293.3 (C₁₆H₁₂N₂O₂) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 5-Benzyl-3-phenylimidazolidine-2,4-dione in nucleophilic substitution reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and calculate activation energies for substitutions at the imidazolidine C5 position.

- Reaction Pathway Analysis : Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can simulate electronic properties .

- Data Contradiction Tip : If experimental yields deviate from predictions, reassess solvent effects (e.g., polar aprotic vs. protic) in DFT models.

Q. What strategies resolve discrepancies in biological activity data for analogs of 5-Benzyl-3-phenylimidazolidine-2,4-dione?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Tabulate IC₅₀ values against substituent variations (e.g., electron-withdrawing groups on the benzyl ring). Example data from imidazolidine analogs:

| Substituent | IC₅₀ (μM) | LogP |

|---|---|---|

| -H | 12.3 | 2.1 |

| -NO₂ | 8.7 | 1.8 |

| -OCH₃ | 15.9 | 2.4 |

- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., steric vs. electronic effects). Use ANOVA to validate significance (p < 0.05) .

Q. How to design a factorial experiment to assess photostability of 5-Benzyl-3-phenylimidazolidine-2,4-dione under varying conditions?

- Methodological Answer :

- Variables : Light intensity (low/high), pH (5.0/7.4), temperature (25°C/40°C).

- Response Metrics : Degradation rate (HPLC area%) and byproduct formation (LC-MS).

- Design : 2³ full factorial design with triplicates. Analyze interactions using Pareto charts to identify critical factors (e.g., light × pH) .

Data Validation and Reproducibility

Q. What protocols ensure reproducibility in crystallizing 5-Benzyl-3-phenylimidazolidine-2,4-dione?

- Methodological Answer :

- Solvent Screening : Test binary mixtures (e.g., ethanol/water, acetone/heptane) using controlled cooling rates (1°C/min).

- Crystallography : Confirm polymorph identity via X-ray diffraction (compare d-spacings to CSD entry XYZABC). Purity >98% by DSC (melting endotherm at 215–220°C) .

Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Hansen Solubility Parameters : Calculate δD (dispersion), δP (polar), δH (hydrogen bonding) for the compound. Compare with solvent parameters to identify mismatches.

- Experimental Validation : Use shake-flask method with HPLC quantification. For example:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.12 |

| DMSO | 58.9 |

| Ethyl Acetate | 4.3 |

- Contradiction Resolution : Check for hydrate formation in aqueous media via Karl Fischer titration .

Safety and Compliance

Q. What safety protocols are critical when handling 5-Benzyl-3-phenylimidazolidine-2,4-dione in aqueous alkaline conditions?

- Methodological Answer :

- Hazard Assessment : Review SDS for acute toxicity (LD₅₀ >500 mg/kg in rats) and skin irritation potential.

- Engineering Controls : Use fume hoods when heating above 60°C to avoid inhalation of decomposition products (e.g., CO or NH₃).

- Waste Disposal : Neutralize alkaline waste with citric acid before disposal (pH 6–8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.